Tedizolid - 856866-72-3

Tedizolid

Catalog Number: EVT-256463
CAS Number: 856866-72-3
Molecular Formula: C17H15FN6O3
Molecular Weight: 370.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tedizolid, chemically known as [(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate, is a second-generation oxazolidinone antibacterial agent. [, ] It is the active moiety of the prodrug Tedizolid phosphate. [, ] Tedizolid is classified as a protein synthesis inhibitor, specifically targeting bacterial ribosomes. [, ] It is a potent antibacterial agent, exhibiting activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE). [, ] Tedizolid is also effective against some linezolid-resistant strains. [] It exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing and convenient intravenous-to-oral conversion. []

Future Directions
  • Clinical Trials for Specific Infections: Comprehensive clinical trials are needed to fully understand Tedizolid's efficacy and safety in treating specific infections like BJIs, NTM infections, and pneumonia. [, , ] These trials should involve diverse patient populations, including obese and pediatric populations, to determine optimal dosing strategies. [, ]
  • Long-Term Safety Evaluation: Continued monitoring and research are crucial to assess the long-term safety and tolerability of Tedizolid, particularly regarding potential hematological and neurological effects. [, ]
  • Resistance Development: It is essential to monitor the potential development of resistance to Tedizolid, particularly among MRSA and VRE strains, to ensure its long-term effectiveness. [, , ]
  • Combination Therapies: Exploring the efficacy and safety of Tedizolid in combination with other antimicrobial agents, particularly against multidrug-resistant organisms and biofilms, is crucial. []

Linezolid

Compound Description: Linezolid is an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It functions as a protein synthesis inhibitor by binding to the bacterial ribosome. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Tedizolid Phosphate

Compound Description: Tedizolid Phosphate is the prodrug of Tedizolid. It is rapidly converted to the active form, Tedizolid, by phosphatases in the body after administration. Tedizolid Phosphate itself does not possess antibacterial activity. [, , , , , , , , , , , , , , , , , , ]

Relevance: Tedizolid Phosphate is directly relevant to Tedizolid as it represents the inactive precursor form that is administered to patients. After administration, the phosphate group is cleaved to release the active drug, Tedizolid. This prodrug strategy enhances the bioavailability and pharmacokinetic properties of Tedizolid. [, , , , , , , , , , , , , , , , , , ]

Tedizolid Sulfate

Compound Description: Tedizolid Sulfate is the major metabolite of Tedizolid and is primarily excreted in feces. It exhibits lower antibacterial activity compared to Tedizolid. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic used to treat serious bacterial infections. It inhibits bacterial cell wall synthesis by binding to peptidoglycan precursors. [, , , , , , , , , , ]

Relevance: Vancomycin serves as a comparator antibiotic in several studies evaluating the efficacy of Tedizolid against Gram-positive infections, particularly those caused by MRSA and VRE. While both drugs target Gram-positive bacteria, they have distinct mechanisms of action. Tedizolid inhibits protein synthesis, while Vancomycin disrupts cell wall synthesis. [, , , , , , , , , , ]

Daptomycin

Compound Description: Daptomycin is a lipopeptide antibiotic used for the treatment of serious infections caused by Gram-positive organisms, including those resistant to other antibiotics. It disrupts bacterial cell membrane function. [, , , , , , , , , ]

Relevance: Daptomycin is another comparator antibiotic used in studies evaluating the efficacy of Tedizolid, particularly against MRSA and VRE. Both drugs target Gram-positive bacteria but through distinct mechanisms: Tedizolid disrupts protein synthesis while Daptomycin disrupts the bacterial cell membrane. [, , , , , , , , , ]

Rifampicin

Compound Description: Rifampicin is a rifamycin antibiotic used to treat a wide variety of bacterial infections, including tuberculosis and those caused by Staphylococcus aureus. It functions by inhibiting bacterial DNA-dependent RNA polymerase. [, , , , , ]

Dalbavancin

Compound Description: Dalbavancin is a lipoglycopeptide antibiotic with a long half-life, allowing for once-weekly dosing. It is used for the treatment of acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria, including MRSA. Like Vancomycin, it inhibits bacterial cell wall synthesis. [, ]

Relevance: Dalbavancin is assessed in some studies as a potential alternative treatment option for infections caused by Gram-positive bacteria with reduced susceptibility to other agents, including Vancomycin, Daptomycin, and Linezolid. While both Tedizolid and Dalbavancin can target MRSA, they act via different mechanisms and offer different dosing regimens. [, ]

Source and Classification

Tedizolid is classified as an oxazolidinone antibiotic. Its development was spearheaded by Cubist Pharmaceuticals, which focused on creating compounds that could effectively combat resistant bacterial strains. The compound is synthesized as tedizolid phosphate, which serves as a prodrug that converts to the active form, tedizolid, upon administration .

Synthesis Analysis

The synthesis of tedizolid involves several steps to ensure high purity and yield. The primary method includes:

  1. Dissolution and Crystallization: The crude tedizolid phosphate is dissolved in dimethyl sulfoxide and then treated with a polar protic solvent to facilitate crystallization. This process is conducted at controlled temperatures ranging from 50°C to 80°C for optimal results.
  2. pH Adjustment: The solution's pH is adjusted to alkaline conditions (pH 7-9) using sodium or potassium hydroxide before adding a water-soluble aprotic organic solvent like tetrahydrofuran or acetonitrile for further crystallization.
  3. Final Purification: The resultant filter cake undergoes additional purification steps involving adjustments to acidic conditions (pH 1-2) followed by crystallization from mixed solvents, ultimately yielding high-purity tedizolid phosphate .
Molecular Structure Analysis

Tedizolid has a complex molecular structure characterized by its oxazolidinone core. The chemical formula for tedizolid phosphate is C₁₈H₁₈F₃N₄O₅P, with a molecular weight of approximately 404.32 g/mol. Its structure features:

  • A central oxazolidinone ring
  • A fluorinated phenyl group
  • A pyridine derivative
  • A phosphoric acid moiety in its prodrug form

The molecular structure allows for effective binding to bacterial ribosomes, inhibiting protein synthesis .

Chemical Reactions Analysis

Tedizolid undergoes various chemical reactions during its synthesis and metabolism:

  1. Prodrug Activation: Tedizolid phosphate is converted into the active form through hydrolysis in biological systems.
  2. Metabolic Pathways: Studies have shown that tedizolid is metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that are excreted through urine.
  3. Stability Studies: High-performance liquid chromatography methods have been employed to analyze the stability of tedizolid under different conditions, ensuring that it maintains efficacy throughout its shelf life .
Mechanism of Action

Tedizolid functions by inhibiting bacterial protein synthesis. It binds specifically to the 23S ribosomal ribonucleic acid component of the 50S subunit of bacterial ribosomes. This binding prevents the formation of functional ribosomes necessary for protein synthesis, effectively halting bacterial growth and replication.

The pharmacokinetic/pharmacodynamic relationship indicates that the area under the concentration-time curve (AUC) relative to the minimum inhibitory concentration (MIC) is crucial for determining therapeutic efficacy. For tedizolid, an AUC24/MIC ratio of at least 3 is associated with successful treatment outcomes against susceptible pathogens .

Physical and Chemical Properties Analysis

Tedizolid exhibits several important physical and chemical properties:

  • Physical State: Solid at room temperature
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water
  • Stability: Stable under acidic conditions but may degrade under extreme pH levels or high temperatures
  • Melting Point: Specific melting point data is not widely published but generally aligns with typical oxazolidinone compounds .
Applications

Tedizolid is primarily used in clinical settings for the treatment of acute bacterial skin and skin structure infections caused by susceptible gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its favorable pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance compared to other antibiotics that require more frequent administration.

Additionally, ongoing research continues to explore its potential applications against other resistant bacterial infections, making it a significant compound in the fight against antibiotic resistance .

Introduction to Tedizolid in the Context of Antimicrobial Resistance

Tedizolid as a Second-Generation Oxazolidinone: Historical Development and Clinical Significance

Tedizolid phosphate (prodrug of the active moiety tedizolid) represents a deliberate evolution within the synthetic oxazolidinone class, first approved by the U.S. Food and Drug Administration (FDA) in 2014 under the brand name Sivextro®. Its development stemmed from focused structure-activity relationship (SAR) studies aimed at enhancing potency and overcoming emerging resistance to linezolid, the first-generation oxazolidinone [2] [5] [8]. Early SAR efforts identified that replacing linezolid's C-5 acetamidomethyl group with a simple hydroxymethyl moiety initially reduced potency. However, this was successfully counterbalanced by the critical addition of a novel methyltetrazolyl-substituted D-ring attached to the C-ring of the core pharmacophore [2] [5] [9]. This D-ring provided additional sites for hydrogen bonding and stabilized interactions with the target site on the bacterial ribosome, ultimately yielding a compound with significantly enhanced antibacterial activity [2] [9]. Furthermore, employing the phosphate prodrug strategy significantly improved water solubility and masked the hydroxymethyl group, mitigating potential interactions with monoamine oxidase (MAO) enzymes and contributing to excellent oral bioavailability exceeding 90% [2] [5] [8]. This deliberate molecular design positioned tedizolid as the first next-generation oxazolidinone to reach clinical practice, offering a potent therapeutic alternative against resilient Gram-positive pathogens [2] [7].

Role of Tedizolid in Addressing Multidrug-Resistant Gram-Positive Infections

Tedizolid exhibits potent in vitro activity against a broad spectrum of clinically significant Gram-positive pathogens, positioning it as a crucial tool against multidrug-resistant (MDR) infections. Its spectrum definitively includes:

  • Methicillin-Resistant Staphylococcus aureus (MRSA): Tedizolid consistently demonstrates potency advantages over linezolid against both hospital- and community-associated MRSA strains. Minimum Inhibitory Concentrations (MICs) for tedizolid are typically 4 to 8-fold lower than those observed for linezolid [2] [3] [6]. The MIC₉₀ (MIC inhibiting 90% of isolates) for MRSA is typically 0.25-0.5 mg/L for tedizolid versus 1-2 mg/L for linezolid [3] [6] [9].
  • Vancomycin-Resistant Enterococci (VRE): Tedizolid maintains potent activity against Enterococcus faecalis and E. faecium, including strains resistant to vancomycin (VRE) [2] [3] [8]. MIC₉₀ values for VRE are generally 0.5 mg/L [3].
  • Penicillin-Resistant Streptococcus pneumoniae (PRSP): Activity against drug-resistant pneumococci is robust [3] [8].
  • Linezolid-Resistant Strains: A critical distinguishing feature is tedizolid's retained activity against certain linezolid-resistant strains. This is particularly evident against isolates harboring the plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase modifying the 23S rRNA target site [2] [6] [9]. While cfr confers high-level linezolid resistance (MICs often ≥8 mg/L), tedizolid MICs against cfr-positive strains usually remain at 0.5-1 mg/L, often within the susceptible range (≤0.5 mg/L for staphylococci) [2] [3] [6]. This is attributed to tedizolid's unique D-ring allowing effective binding despite the A2503 methylation [6] [9]. Tedizolid also shows activity, albeit potentially reduced (MICs 0.5-8 mg/L), against some strains with ribosomal mutations (e.g., 23S rRNA or L3/L4 protein mutations), though these mutations often arise less frequently under tedizolid selective pressure compared to linezolid [2] [3] [6].

Table 1: Comparative In Vitro Activity of Tedizolid Against Key Gram-Positive Pathogens (MIC₉₀ mg/L) [3] [6] [9]

OrganismTedizolid MIC₉₀ (mg/L)Linezolid MIC₉₀ (mg/L)Potency Advantage
Methicillin-Susceptible S. aureus (MSSA)0.25-0.51-24-fold
Methicillin-Resistant S. aureus (MRSA)0.25-0.51-24-fold
Coagulase-Negative Staphylococci (CoNS)0.250.5-12-4 fold
Enterococcus faecalis (VSE & VRE)0.51-22-4 fold
Enterococcus faecium (VSE & VRE)0.51-22-4 fold
β-Hemolytic Streptococci0.250.52-fold
Streptococcus pneumoniae0.2514-fold
cfr-positive MRSA (Linezolid-R)0.5-1≥8≥16-fold

The pharmacodynamic driver for tedizolid efficacy is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), with targets identified in preclinical models [9]. Its favorable pharmacokinetics, including extensive tissue distribution (e.g., penetration into epithelial lining fluid and alveolar macrophages) and prolonged half-life (~12 hours), support once-daily dosing and achievement of effective pharmacodynamic targets against susceptible pathogens [5] [7] [8]. This potent activity profile underpins tedizolid's approved indication for acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive organisms and its investigation in other serious infections like pneumonia.

Comparative Positioning Within the Oxazolidinone Class: Linezolid vs. Tedizolid

Tedizolid represents a significant pharmacological advancement within the oxazolidinone class, distinct from its predecessor linezolid in several key aspects:

  • Enhanced Potency and Lower MICs: As detailed in Table 1, tedizolid consistently demonstrates 2 to 8-fold greater in vitro potency against wild-type Gram-positive pathogens compared to linezolid. This translates to significantly lower MIC₉₀ values across relevant species, including MRSA, VRE, and streptococci [2] [3] [6]. This enhanced intrinsic activity allows for effective bacterial suppression at lower drug concentrations.
  • Structural Advantages Conferring Superior Resistance Profile: The defining structural difference is the presence of the methyltetrazolyl D-ring in tedizolid, absent in linezolid. This moiety provides additional binding interactions within the 23S rRNA A-site pocket of the bacterial ribosome's peptidyl transferase center (PTC) [2] [5] [8]. This enhanced binding is crucial for overcoming resistance:
  • cfr-Mediated Resistance: The D-ring allows tedizolid to bind effectively even when the A2503 residue of 23S rRNA is methylated by the Cfr methyltransferase, a major mechanism conferring resistance to linezolid, phenicols, lincosamides, pleuromutilins, and streptogramin A [2] [6] [9]. Consequently, most cfr-positive strains remain susceptible to tedizolid.
  • Ribosomal Mutations: While mutations in 23S rRNA or ribosomal proteins L3/L4 can reduce susceptibility to both drugs, the frequency of selection for such mutations in vitro appears lower with tedizolid than with linezolid [6]. Furthermore, the MIC elevation for tedizolid in strains with specific mutations (e.g., G2576T in 23S rRNA) is often less pronounced than for linezolid [2] [3] [6].
  • Pharmacokinetic and Dosing Advantages: Tedizolid phosphate's high solubility and near-complete conversion to active tedizolid result in excellent oral bioavailability (~91%), comparable to intravenous administration [5] [7] [8]. Its prolonged elimination half-life (~12 hours versus ~5 hours for linezolid) enables once-daily dosing (200 mg), contrasting with linezolid's requirement for twice-daily dosing (600 mg) [5] [7] [8]. The high systemic exposure achieved with once-daily dosing supports its efficacy.

Table 2: Key Comparative Features of Tedizolid and Linezolid [2] [3] [5]

FeatureTedizolid (and Tedizolid Phosphate)LinezolidAdvantage/Implication
Chemical StructureContains hydroxymethyl at C-5; Key Methyltetrazolyl D-ring presentContains acetamidomethyl at C-5; No D-ringD-ring enables enhanced ribosomal binding & counters cfr
In Vitro Potency (MICs)Consistently 2-8 fold lower MICs against Gram-positive pathogensHigher MICs against same pathogensGreater intrinsic activity
Activity vs. cfr+ StrainsRetains activity (MICs usually 0.5-1 mg/L)Resistant (MICs ≥8 mg/L)Effective against key linezolid-R mechanism
Frequency of Resistance Selection (ribosomal mut.)Lower frequency in vitroHigher frequency in vitroPotentially slower resistance emergence
Oral Bioavailability~91%~100%Comparable, near-complete absorption
Elimination Half-life~12 hours~5 hoursEnables once-daily dosing
Standard Adult Dose200 mg once daily (Oral or IV)600 mg twice daily (Oral or IV)Simplified dosing regimen
Primary Pharmacodynamic IndexAUC/MICAUC/MIC & Time > MICAUC/MIC correlates best with efficacy

Properties

CAS Number

856866-72-3

Product Name

Tedizolid

IUPAC Name

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Molecular Formula

C17H15FN6O3

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1

InChI Key

XFALPSLJIHVRKE-GFCCVEGCSA-N

SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F

Solubility

DMSO (Slightly)

Synonyms

3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one; 3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-hydroxymethyloxazolidin-2-one; tedizolid; torezolid; TR 700; TR-700; TR700

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.